2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone

Description

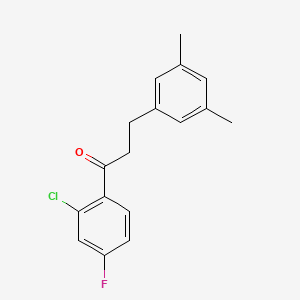

2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898780-92-2) is a propiophenone derivative with a molecular formula of C₁₇H₁₆ClFO and a molecular weight of 290.76 g/mol . The compound features a propiophenone backbone substituted with a chlorine atom at the 2' position, a fluorine atom at the 4' position, and a 3,5-dimethylphenyl group at the 3 position. This structural configuration combines electron-withdrawing (Cl, F) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(19)10-16(15)18/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPVVRYKESWPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644911 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-92-2 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-(3,5-dimethylphenyl)-4’-fluoropropiophenone is acylated with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The propiophenone backbone may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Variants

The position of substituents on the aromatic ring significantly impacts molecular interactions and activity. For instance, 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898793-16-3) differs from the target compound only in the substitution pattern of the dimethylphenyl group (2,3- vs. 3,5-dimethyl). Evidence from N-(disubstituted-phenyl) carboxamides shows that meta-substituted derivatives (e.g., 3,5-dimethylphenyl) exhibit superior photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) compared to ortho-substituted analogs . This suggests that the 3,5-dimethylphenyl group in the target compound may enhance binding affinity in biological systems compared to its 2,3-dimethylphenyl counterpart.

Electronic Effects of Substituents

The target compound’s substituents include chlorine (Cl), fluorine (F), and methyl groups. Comparisons with structurally related compounds reveal:

- Electron-withdrawing groups (EWGs): Fluorine and chlorine enhance PET inhibition in photosynthesis-disrupting agents by increasing electrophilicity and interaction with target proteins .

- Electron-donating groups (EDGs): Methyl groups improve lipophilicity, which correlates with membrane permeability in bioactive molecules. For example, N-(3,5-dimethylphenyl) trichloro-acetamides exhibit distinct crystal packing due to steric effects from methyl groups, which may influence solubility and stability .

In contrast, 4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone () features a 2,5-dimethylphenyl group, which reduces steric hindrance compared to the 3,5-dimethylphenyl variant. This could lead to differences in molecular recognition in catalytic or chromatographic applications.

Lipophilicity and Solubility

Lipophilicity (logP) is a critical determinant of bioavailability and environmental persistence. The 3,5-dimethylphenyl group increases hydrophobicity compared to unsubstituted or fluorinated analogs. For example, tris-(3,5-dimethylphenyl) carbamoyl cellulose () demonstrates higher retention times in chromatography (α = 1.78) compared to less lipophilic stationary phases, highlighting the role of methyl groups in hydrophobic interactions . This suggests that the target compound may exhibit lower aqueous solubility but enhanced membrane permeability relative to analogs with fewer methyl groups.

Crystallographic and Structural Differences

Crystal packing is influenced by substituent size and electronic properties. The 3,5-dimethylphenyl group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () induces a unique crystal lattice with two molecules per asymmetric unit, contrasting with single-molecule arrangements in analogs with smaller substituents . Similarly, 4'-(3,5-dimethylphenyl)-terpyridines () adopt layer-like packing via π-stacking and hydrogen bonding, unlike their unsubstituted counterparts . These findings imply that the target compound’s 3,5-dimethylphenyl group may promote distinct solid-state arrangements, affecting melting points and stability.

Data Tables

Biological Activity

2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone, with the CAS number 898780-92-2, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features a chloro and a fluorine substituent on the aromatic rings, which may influence its biological interactions and activity.

- Molecular Formula : C17H16ClF

- Molecular Weight : 290.77 g/mol

- Purity : Typically ≥ 97%

| Property | Value |

|---|---|

| Molecular Weight | 290.77 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance its binding affinity to specific enzymes or receptors.

Enzyme Inhibition

Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on enzymes such as α-glucosidase and urease. For instance, the presence of electron-withdrawing groups has been shown to improve the potency of enzyme inhibitors by enhancing their interactions with the active sites of these enzymes.

Case Studies and Research Findings

- Inhibitory Activity on α-Glucosidase :

- Urease Inhibition :

Structure-Activity Relationship (SAR)

The structure-activity relationship for compounds like this compound highlights the importance of substituent position and type. For example:

- Electron-Withdrawing Groups : The presence of -CF3 or -Cl groups can enhance binding affinity due to increased acidity and electrostatic interactions.

- Hydroxyl Groups : Hydroxy substitutions can facilitate hydrogen bonding with enzyme active sites, thereby improving inhibitory efficacy.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | IC50 (α-Glucosidase) | IC50 (Urease) |

|---|---|---|

| Acarbose | 5.30 µM | N/A |

| Thiourea | 31.40 µM | N/A |

| Related Compound X | 6.80 µM | 31.30 µM |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.